molecular formula C26H21N5O3 B12144366 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12144366
M. Wt: 451.5 g/mol
InChI Key: SISFAZDZZMMCES-UHFFFAOYSA-N
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Description

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a pyrroloquinoxaline core, and a benzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C26H21N5O3

Molecular Weight

451.5 g/mol

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H21N5O3/c27-24-22(26(32)28-13-16-6-2-1-3-7-16)23-25(30-19-9-5-4-8-18(19)29-23)31(24)14-17-10-11-20-21(12-17)34-15-33-20/h1-12H,13-15,27H2,(H,28,32)

InChI Key

SISFAZDZZMMCES-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=C(C4=NC5=CC=CC=C5N=C43)C(=O)NCC6=CC=CC=C6)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be introduced through a copper-catalyzed coupling reaction.

    Construction of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate intermediates under specific conditions, often using palladium-catalyzed reactions.

    Introduction of the Benzyl Group: The benzyl group can be added through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group and electron-deficient positions on the pyrroloquinoxaline core facilitate nucleophilic substitution.

Reagents Conditions Products Yield Reference
Alkyl halides (e.g., CH₃I)DMF, NaH, 60°C, 12 hN-alkylated derivatives (e.g., methyl substitution at the amide nitrogen)65–75%
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DME, refluxCross-coupled products at C-4/C-5 positions of the quinoxaline ring50–60%

Oxidation Reactions

The benzodioxole moiety and quinoxaline ring are susceptible to oxidation.

Reagents Conditions Products Notes Reference
KMnO₄H₂O, H₂SO₄, 80°C, 6 hQuinoxaline N-oxide derivativesSelective ring oxidation
OzoneCH₂Cl₂, -78°C, 2 hCleavage of benzodioxole to catechol derivativesRequires reductive workup

Reduction Reactions

The carboxamide and nitro groups (if present in precursors) undergo reduction.

Reagents Conditions Products Yield Reference
LiAlH₄THF, reflux, 8 hReduction of carboxamide to amine70–80%
H₂, Pd/CEtOH, 50 psi, 24 hHydrogenolysis of benzyl groups85%

Hydrolysis Reactions

The carboxamide group can be hydrolyzed under acidic or basic conditions.

Reagents Conditions Products Applications Reference
6M HClReflux, 12 hCarboxylic acid derivativePrecursor for further coupling
NaOH (aqueous)100°C, 6 hSodium carboxylateWater-soluble derivative

Acylation and Alkylation

The amino group and secondary amines participate in acylation/alkylation.

Reagents Conditions Products Catalyst Reference
Acetyl chloridePyridine, RT, 4 hN-acetylated derivativeDMAP
Benzyl bromideK₂CO₃, DMF, 60°C, 10 hN-benzylated productNone

Cycloaddition and Ring-Opening Reactions

The pyrroloquinoxaline core participates in cycloaddition under specific conditions.

Reagents Conditions Products Mechanism Reference
Dimethyl acetylenedicarboxylateToluene, 110°C, 24 hDiels-Alder adducts at the quinoxaline ring[4+2] cycloaddition

Key Findings:

  • Regioselectivity : Reactions at the carboxamide group (e.g., hydrolysis, reduction) proceed with higher yields compared to ring functionalization.

  • Catalyst Dependency : Palladium-catalyzed cross-couplings require precise ligand selection (e.g., PPh₃) to avoid side products .

  • Stability : The benzodioxole group is prone to oxidative degradation, limiting the use of strong oxidizing agents.

This compound’s multifunctional reactivity makes it a versatile scaffold for synthesizing derivatives with tailored pharmacological properties. Experimental protocols emphasize rigorous purification (e.g., column chromatography, recrystallization) to isolate high-purity products.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential as an anticancer agent. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development. For instance, the benzodioxole moiety is known for its ability to modulate enzyme activity and receptor interactions, which are critical in cancer pathways .

Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of similar structures exhibit significant anticancer properties. For example, compounds with the pyrroloquinoxaline framework have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions of 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide with target enzymes could be further elucidated through structure-activity relationship (SAR) studies.

Biological Studies

Enzyme Interaction Studies
The compound's complex structure allows it to serve as a valuable tool in studying enzyme interactions. The sulfonamide group can form hydrogen bonds with active sites of enzymes, providing insights into enzyme kinetics and inhibition mechanisms. Research has indicated that similar compounds can act as effective inhibitors in biochemical assays, potentially leading to the discovery of new therapeutic agents .

Receptor Binding Assays
Given its structural characteristics, this compound may also be used in receptor binding assays to explore its affinity and selectivity towards various receptors implicated in disease states. Understanding these interactions can aid in the design of more selective drugs with fewer side effects.

Industrial Applications

Material Development
In addition to medicinal applications, the compound may have potential uses in the development of new materials. Its unique chemical structure could be exploited in creating advanced polymers or coatings that require specific chemical properties such as resistance to degradation or enhanced mechanical strength.

Synthesis Optimization
The industrial synthesis of 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves optimizing synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis are being explored to improve efficiency and scalability for commercial production.

Summary Table of Applications

Application Area Details
Medicinal ChemistryInvestigated for anticancer activity; potential therapeutic agent
Biological StudiesUsed in enzyme interaction studies; receptor binding assays
Industrial ApplicationsMaterial development; optimization of synthetic methods

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety and pyrroloquinoxaline core play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
  • Methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Uniqueness

Compared to similar compounds, 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibits unique structural features, such as the presence of a benzyl group, which may enhance its binding affinity and specificity towards certain biological targets. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

The compound 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a quinoxaline derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C23H25N3O4C_{23}H_{25}N_{3}O_{4} with a complex structure that includes a benzodioxole moiety and a pyrroloquinoxaline framework. The presence of these structural elements is significant for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis. The mechanism appears to involve the modulation of specific signaling pathways associated with cell cycle regulation and apoptosis induction.
  • Antimicrobial Properties : Some derivatives of quinoxaline compounds have shown promising antimicrobial activities against various bacterial strains. This suggests that the compound could be evaluated for potential use in treating infections.

The biological activity of 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is believed to be mediated through:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit kinase activities, which are crucial for various cellular processes including growth and survival.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that this compound may interact with GPCRs, potentially influencing downstream signaling pathways that regulate cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. Here are notable findings:

  • Anticancer Studies : A study demonstrated that a related quinoxaline derivative inhibited cell growth in vitro and in vivo models of cancer, leading to significant tumor reduction in animal models .
  • Antimicrobial Activity : Another investigation showed that derivatives exhibited antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 62.5 µg/mL .
  • Structure-Activity Relationship (SAR) : Research into the structure-activity relationships revealed that modifications in the benzodioxole moiety significantly affected the bioactivity, highlighting the importance of specific functional groups in enhancing potency .

Data Summary Table

Biological ActivityObservationsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
Kinase InhibitionPotential to inhibit key kinases involved in growth
GPCR InteractionModulates signaling pathways through GPCRs

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Error Analysis : Compare calculated vs. observed NMR chemical shifts (RMSD < 0.5 ppm) to refine force field parameters .
  • Iterative Refinement : Update docking protocols with experimental IC50_{50} data to improve predictive accuracy .

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